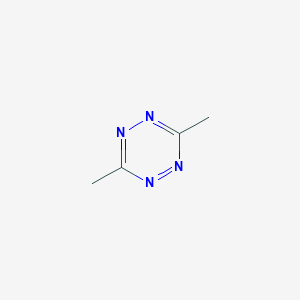

1,2,4,5-Tetrazine, 3,6-dimethyl-

Description

Significance and Research Trajectory of 1,2,4,5-Tetrazine (B1199680), 3,6-dimethyl-

The significance of 3,6-dimethyl-1,2,4,5-tetrazine in advanced chemical research is multifaceted. It is recognized for its stability and reactivity, which are key characteristics for its application in energetic materials and propellant formulations. chemimpex.com In this context, it contributes to enhanced performance and combustion efficiency. chemimpex.com The high nitrogen content and positive enthalpy of formation of the 1,2,4,5-tetrazine ring are particularly noteworthy for creating high energy density materials (HEDMs). mdpi.com

Beyond its use in energetic materials, 3,6-dimethyl-1,2,4,5-tetrazine is a valuable building block in organic synthesis and materials science. chemimpex.com Its moderate aqueous solubility, especially when compared to its diaryl-substituted counterparts, and its balanced reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions make it a useful tool in bioorthogonal chemistry. nih.gov This area of research focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. chemistryviews.orgnih.gov The ability to modify the substituents at the 3 and 6 positions of the tetrazine ring allows for the fine-tuning of its electronic properties and, consequently, its reactivity and stability for specific biological applications. researchgate.netnih.gov

The research trajectory for 1,2,4,5-tetrazines, including the 3,6-dimethyl derivative, has seen a significant increase in interest, particularly since the year 2000. mdpi.com This is driven by their potential in creating advanced materials with enhanced thermal stability and mechanical strength, as well as their applications in medicinal chemistry and drug design. chemimpex.com

Historical Context of 1,2,4,5-Tetrazine Chemistry

The chemistry of 1,2,4,5-tetrazines dates back to the late 19th century with the development of the Pinner synthesis. mdpi.com This method involves the reaction of iminoesters with hydrazine (B178648) to form dihydro-1,2,4,5-tetrazine derivatives, which can then be oxidized to the corresponding 1,2,4,5-tetrazines. mdpi.com For over half a century, 1,2,4,5-tetrazines have been recognized as effective dienes in inverse electron demand Diels-Alder reactions with strained alkenes. nih.govacs.org This particular reactivity has been a cornerstone of their application in various chemical transformations.

A significant evolution in the application of 1,2,4,5-tetrazine chemistry came with its introduction into the field of bioorthogonal chemistry in 2008. nih.gov This expanded the utility of tetrazines from traditional organic synthesis to complex biological systems, enabling the labeling and detection of cells and other biological targets. nih.govnih.gov The development of various synthetic routes, including those for unsymmetrically substituted tetrazines, has further broadened the scope of their applications. rsc.orgnih.gov

Scope and Objectives of Current Research Landscape

The current research landscape for 1,2,4,5-tetrazines, and specifically 3,6-dimethyl-1,2,4,5-tetrazine, is focused on several key areas:

Energetic Materials: A primary objective is the synthesis of novel high-energy-density materials (HEDMs) with superior detonation properties, thermal stability, and low sensitivity to stimuli. mdpi.com Research is directed towards creating new tetrazine-based compounds for use as explosives, propellants, and pyrotechnics. mdpi.com

Bioorthogonal Chemistry: A major focus is the development of new tetrazine derivatives with optimized reactivity and stability for in vivo applications. researchgate.netnih.gov This includes the synthesis of tetrazines that can be conjugated to probes for imaging and tracking biomolecules in living organisms. nih.govnih.gov Researchers are exploring the effects of different substituents on the tetrazine core to fine-tune their properties for specific biological targets. researchgate.netnih.gov

Materials Science: The unique electronic properties of the 1,2,4,5-tetrazine ring make it an attractive component for photo- and electroactive materials. rsc.org Current research aims to design and synthesize functionalized tetrazines for use in electronic devices, luminescent elements, and sensors. rsc.org

Synthetic Methodology: Efforts are ongoing to develop more efficient and versatile synthetic methods for producing a wide range of symmetrically and asymmetrically substituted 1,2,4,5-tetrazines. nih.govrsc.orgnih.gov This includes one-pot synthesis procedures and the use of novel catalytic systems. rsc.orgnih.gov

Table 1: Properties of 1,2,4,5-Tetrazine, 3,6-dimethyl-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,6-dimethyl-1,2,4,5-tetrazine | nih.gov |

| Molecular Formula | C4H6N4 | nih.gov |

| Molecular Weight | 110.12 g/mol | nih.gov |

| Canonical SMILES | CC1=NN=C(N=N1)C | nih.gov |

| InChI Key | DGLYTMLIGRQDPE-UHFFFAOYSA-N | nih.gov |

| CAS Number | 1558-23-2 | nih.gov |

Table 2: Research Applications of 1,2,4,5-Tetrazine, 3,6-dimethyl-

| Application Area | Description | Key Research Findings |

|---|---|---|

| Energetic Materials | Used as a component in high-performance explosives and solid rocket propellants. chemimpex.com | Contributes to high density, thermal stability, and enhanced detonation velocity in energetic formulations. mdpi.com |

| Bioorthogonal Chemistry | Employed in inverse electron-demand Diels-Alder (IEDDA) reactions for labeling biological molecules. nih.gov | Its balanced reactivity and moderate water solubility make it suitable for biological studies. nih.gov Altering substituents allows for tuning of reaction kinetics. researchgate.net |

| Organic Synthesis | Serves as a versatile building block for constructing more complex heterocyclic structures. chemimpex.com | Can be synthesized through various methods, including the Pinner synthesis and reactions involving guanidine (B92328) derivatives. mdpi.com |

| Materials Science | Incorporated into advanced polymers to enhance thermal stability and mechanical properties. chemimpex.com | The electron-deficient nature of the tetrazine ring is utilized in developing photo- and electroactive materials. rsc.orgresearchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

3,6-dimethyl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLYTMLIGRQDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165971 | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-23-2 | |

| Record name | Dimethyl-s-tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethyl-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,4,5 Tetrazine, 3,6 Dimethyl and Its Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing 3,6-disubstituted-1,2,4,5-tetrazines have been well-documented, providing a foundational understanding for further development. These routes often involve the formation of a dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine ring. mdpi.com

Pinner-type Condensation Reactions

The Pinner reaction is a classic and fundamental method for the synthesis of 1,2,4,5-tetrazines. researchgate.netresearchgate.net This approach involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.org These salts are reactive intermediates that can undergo further nucleophilic addition with hydrazine (B178648) to yield the tetrazine core. wikipedia.orgnih.gov

Specifically, for the synthesis of symmetrically substituted tetrazines, the process typically begins with the condensation of hydrazine with nitrile precursors, followed by the oxidation of the resulting 1,2-dihydrotetrazine. nih.gov While effective for certain substrates, this method can be limited, especially for the synthesis of aliphatic or unsymmetrical tetrazines which may result in low yields and necessitate extensive purification. nih.gov

Recent advancements have introduced metal-catalyzed variations to improve the scope and efficiency of Pinner-type reactions. For instance, Lewis acids such as zinc triflate (Zn(OTf)₂) and nickel triflate (Ni(OTf)₂) have been shown to effectively catalyze the addition of hydrazine to less reactive alkyl nitriles, significantly expanding the accessibility of alkyl and unsymmetrical tetrazines. nih.govnih.gov

| Catalyst | Reactants | Product Type | Yield |

| Acid (e.g., HCl) | Nitrile, Alcohol, Hydrazine | Symmetrical/Unsymmetrical Tetrazines | Variable, can be low for some substrates |

| Zn(OTf)₂ or Ni(OTf)₂ | Alkyl Nitrile, Hydrazine | Alkyl/Unsymmetrical Tetrazines | Improved yields |

| Zn(II) or Ni(II) | Aryl Nitrile, Formamidine/Acetamidine, Hydrazine Hydrate (B1144303) | 3-Aryl-6-H/3-Aryl-6-methyl-s-tetrazines | Up to 74% |

Approaches from Guanidine (B92328) Hydrochloride Derivatives

A significant pathway for the synthesis of 1,2,4,5-tetrazines utilizes guanidine hydrochloride as a starting material. mdpi.com This multi-step process is valuable for creating tetrazine precursors that can be further functionalized. mdpi.com

The synthesis begins with the reaction of guanidine hydrochloride with hydrazine to produce 1,2,3-triaminoguanidine (B12136214) hydrochloride in high yield. mdpi.com This intermediate then reacts with a dicarbonyl compound, such as penta-2,4-dione, to form a symmetrically substituted dihydro-1,2,4,5-tetrazine. mdpi.com Subsequent oxidation, commonly with sodium nitrite (B80452) in acetic acid, yields the final 3,6-disubstituted-1,2,4,5-tetrazine. mdpi.com For instance, this method has been used to synthesize 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. mdpi.comrsc.org

In a related approach, 1,3-diaminoguanidine monohydrochloride reacts with 2,4-pentanedione in an alcohol solvent to produce 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in moderate yields. sciencemadness.org This dihydrotetrazine can then be oxidized quantitatively to 3,6-diamino-1,2,4,5-tetrazine using an oxidizing agent like sodium perborate. sciencemadness.org Guanidine derivatives have also been used to synthesize various energetic materials based on the tetrazine framework. researchgate.netnih.govrsc.org

| Guanidine Derivative | Reagents | Intermediate | Final Product |

| Guanidine hydrochloride | 1. Hydrazine; 2. Penta-2,4-dione; 3. NaNO₂/Acetic Acid | 1,2,3-Triaminoguanidine hydrochloride; Dihydro-1,2,4,5-tetrazine substituted with 3,5-dimethyl-1H-pyrazol-1-yl groups | 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine |

| 1,3-Diaminoguanidine monohydrochloride | 1. 2,4-Pentanedione; 2. Sodium perborate | 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | 3,6-Diamino-1,2,4,5-tetrazine |

Utilization of Thiocarbohydrazide (B147625) Precursors

Thiocarbohydrazide serves as a versatile precursor for the synthesis of various heterocyclic compounds, including 1,2,4,5-tetrazines. sapub.orgresearchgate.net One method involves the reaction of hydrazinecarbothiohydrazide with triethyl orthoesters, which yields 3-(dodecylthio)-1,2,4,5-tetrazine derivatives without the need for a separate oxidation step. mdpi.com The introduction of a long-chain alkyl group on the sulfur atom helps in reducing the volatility of the resulting tetrazine, simplifying its isolation. mdpi.com

In another synthetic route, thiocarbohydrazide reacts with acetimidic acid ethyl ester hydrochloride (PhC(OEt):NH.HCl) to form a thiocarbohydrazide derivative, which then cyclizes to a tetrazinethione. sapub.org Furthermore, S-methylisothiocarbonohydrazidium iodide, which can be prepared from thiocarbohydrazide and methyl iodide, is a key intermediate in the synthesis of unsymmetrical 3-thiomethyltetrazines. researchgate.netnih.gov This intermediate can be condensed with orthoesters like trimethylorthoacetate to produce 3-methyl-6-thioalkyltetrazines. nih.gov

| Thiocarbohydrazide Derivative | Reagents | Product |

| Hydrazinecarbothiohydrazide | Triethyl orthoesters | 3-(Dodecylthio)-1,2,4,5-tetrazine derivatives |

| Thiocarbohydrazide | PhC(OEt):NH.HCl | Tetrazinethione |

| S-Methylisothiocarbonohydrazidium iodide | Trimethylorthoacetate | 3-Methyl-6-thioalkyltetrazine |

Aldehyde-Hydrazine Cyclocondensation Routes

The formation of the 1,2,4,5-tetrazine (B1199680) ring often proceeds through a dihydrotetrazine intermediate, which is subsequently oxidized. mdpi.comudel.edu These dihydro-s-tetrazines (DHTzs) can be synthesized through various methods, including the cyclocondensation of aldehydes and hydrazine. udel.edu The resulting DHTzs are stable but can be readily oxidized to their corresponding tetrazines. udel.edu

The oxidation of dihydrotetrazines is a critical step. While nitrous gas generated from sodium nitrite and acid is a common oxidant, it may lead to low yields with certain functional groups. researchgate.net Alternative oxidizing agents like manganese dioxide, chromium trioxide, and phenyliodine(II) diacetate (PIDA) have been explored. researchgate.net PIDA, in particular, has been identified as an efficient and amine-tolerant oxidant for a range of dialkyl- and diaryl-tetrazines. nih.govresearchgate.net Photocatalytic oxidation using sensitizers like methylene (B1212753) blue under LED irradiation has also been shown to be a highly efficient and clean method. udel.eduresearchgate.net

Furthermore, the dihydrotetrazine state can be utilized as a "caged" form of the reactive tetrazine. nih.govbiorxiv.org By protecting the secondary amines of the dihydrotetrazine with a photolabile group, the oxidation to the active tetrazine can be triggered by light, allowing for spatiotemporal control of subsequent reactions. nih.govbiorxiv.org

Advanced and Selective Synthesis Strategies

The growing applications of 1,2,4,5-tetrazines, particularly in bioorthogonal chemistry, have spurred the development of more sophisticated and selective synthetic methods for creating unsymmetrically substituted derivatives. nih.govchemrxiv.orgnih.govchemrxiv.org

Stepwise Nucleophilic Substitution for Unsymmetrically Substituted Tetrazines

A key strategy for synthesizing unsymmetrical tetrazines involves the stepwise functionalization of a pre-existing tetrazine ring. rsc.orgrsc.org The C3 and C6 positions of the 1,2,4,5-tetrazine ring are highly reactive towards nucleophiles, enabling sequential substitution reactions. rsc.org

A versatile precursor for this approach is 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. rsc.org By carefully controlling the reaction conditions, one of the pyrazolyl groups can be selectively replaced by a nucleophile, leading to a monosubstituted intermediate. This intermediate can then undergo a second nucleophilic substitution with a different nucleophile to yield an unsymmetrically disubstituted tetrazine. rsc.orgrsc.org This method has been successfully employed to introduce energetic groups like hydrazine and nitroamine onto the tetrazine core. rsc.orgrsc.org

Another important class of intermediates for creating unsymmetrical tetrazines are 3-thiomethyltetrazines. nih.govchemrxiv.orgnih.govchemrxiv.org These can be synthesized in one pot from carboxylic ester precursors. nih.gov The thiomethyl group can then be subjected to palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl coupling with arylboronic acids, to introduce a variety of substituents. nih.govnih.govchemrxiv.org This approach is compatible with a wide range of functional groups. nih.gov

| Precursor | Reaction Type | Product |

| 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Stepwise Nucleophilic Substitution | Unsymmetrically substituted tetrazines |

| 3-Thiomethyltetrazines | Pd-catalyzed Cross-Coupling (e.g., Liebeskind-Srogl) | Unsymmetrical 3,6-disubstituted tetrazines |

| 3,6-Dichlorotetrazine, 3-bromotetrazine | Nucleophilic Aromatic Substitution | Thiol, alcohol, and amine functionalized tetrazines |

Metal-Catalyzed Condensation Reactions

A significant breakthrough in the synthesis of 1,2,4,5-tetrazines involves the use of metal catalysts to facilitate the condensation of nitriles and hydrazine. nih.gov This approach is particularly effective for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines directly from aliphatic nitriles, a reaction that is otherwise inefficient. nih.govresearchgate.net

Lewis acid metal catalysts, such as nickel(II) and zinc(II) salts, have been shown to effectively catalyze the one-pot synthesis of these compounds. researchgate.net For instance, the addition of 5 mol % nickel triflate (Ni(OTf)₂) can lead to a near-quantitative yield of 3,6-dibenzyl-1,2,4,5-tetrazine. nih.gov Similarly, zinc triflate (Zn(OTf)₂) has also demonstrated good yields. nih.gov The use of these catalysts allows for the formation of both symmetric and asymmetric 3,6-dialkyl-1,2,4,5-tetrazines, with yields for symmetric versions ranging from 24% for sterically hindered molecules to 95%. nih.gov This methodology has also been successfully applied to the synthesis of asymmetric tetrazines, combining alkyl nitriles with acetonitrile (B52724) to produce 6-methyl terminated alkyl tetrazines in yields of 36-40%. nih.gov

| Catalyst | Product | Yield |

| 5 mol % Ni(OTf)₂ | 3,6-dibenzyl-1,2,4,5-tetrazine | ~100% |

| 5 mol % Zn(OTf)₂ | 3,6-dibenzyl-1,2,4,5-tetrazine | 70% |

| Ni(OTf)₂ or Zn(OTf)₂ | 6-methyl terminated alkyl tetrazines | 36-40% |

| This table summarizes the yields of metal-catalyzed condensation reactions for the synthesis of 1,2,4,5-tetrazines. |

SₙAr Reactions with Electrophilic Tetrazines

Nucleophilic aromatic substitution (SₙAr) reactions provide a versatile method for the functionalization of the electron-deficient 1,2,4,5-tetrazine ring. d-nb.info This approach involves the reaction of a nucleophile with a tetrazine bearing a suitable leaving group. The high electrophilicity of the tetrazine ring facilitates these substitution reactions. researchgate.net

For example, 3,6-dichloro-1,2,4,5-tetrazine (B31795) can undergo SₙAr reactions with various nucleophiles, such as thiols and phenols. d-nb.info The reactivity of the nucleophile plays a significant role, with stronger nucleophiles like thiols readily displacing other groups. d-nb.info The dynamic nature of these SₙAr reactions has been explored, demonstrating their reversibility in certain cases. d-nb.info This dynamic covalent chemistry allows for the creation of responsive molecular systems. d-nb.info

It has been shown that S-nucleophiles can react with 3,6-disubstituted-1,2,4,5-tetrazines, leading to the substitution of leaving groups. researchgate.net However, these reactions can be accompanied by side redox reactions due to the high electrophilicity of the tetrazine core. researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses of 1,2,4,5-tetrazines offer a more efficient and convenient alternative to stepwise methods. researchgate.net A notable one-pot method involves the S-induced reaction of aromatic nitriles with hydrazine hydrate under thermal conditions, which has been used to successfully prepare novel 3,6-unsymmetrically disubstituted-1,2,4,5-tetrazines. rsc.org

Another significant one-pot procedure, catalyzed by metal salts like Ni(OTf)₂ or Zn(OTf)₂, allows for the direct synthesis of 1,2,4,5-tetrazines from aliphatic nitriles and hydrazine. nih.govresearchgate.net This method circumvents the limitations of traditional condensation reactions with unactivated nitriles and provides a direct route to both symmetric and asymmetric tetrazines. nih.gov The general applicability of this method to a range of nitriles makes it a valuable tool for accessing a diverse library of tetrazine compounds. nih.gov

Functionalization through Cross-Coupling Reactions (e.g., Sonogashira Hydrogenation)

Cross-coupling reactions, particularly the Sonogashira reaction, have emerged as a powerful tool for the synthesis of asymmetrically substituted dialkyl-1,2,4,5-tetrazines. chemrxiv.orgrsc.org This methodology involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

An efficient route to 3-alkyl-6-methyl-1,2,4,5-tetrazines utilizes the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with various terminal alkynes. chemrxiv.orgrsc.org The resulting alkynyl tetrazines can then be subjected to hydrogenation to yield the corresponding dialkyl-tetrazines. chemrxiv.orgrsc.org This two-step sequence of Sonogashira coupling followed by hydrogenation and re-oxidation has been shown to produce asymmetrically substituted dialkyl-tetrazines in excellent yields. chemrxiv.org

The reaction is typically carried out under mild conditions, at room temperature, and in the presence of a base. wikipedia.org While traditionally requiring a copper co-catalyst, copper-free Sonogashira reactions have also been developed, expanding the scope and applicability of this reaction. nih.govnih.gov

| Reactants | Product | Significance |

| 3-bromo-6-methyl-1,2,4,5-tetrazine and terminal alkynes | 3-alkynyl-6-methyl-1,2,4,5-tetrazines | Intermediate for dialkyl-tetrazine synthesis chemrxiv.orgrsc.org |

| Alkynyl-tetrazines | Dialkyl-tetrazines | Achieved via hydrogenation and re-oxidation in high yields chemrxiv.orgrsc.org |

| This table outlines the key steps in the functionalization of 1,2,4,5-tetrazines using Sonogashira cross-coupling and subsequent hydrogenation. |

Preparation of Ester Derivatives: Dimethyl 1,2,4,5-Tetrazine-3,6-dicarboxylate

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly reactive and synthetically useful electron-deficient heterocyclic azadiene. orgsyn.org It serves as a key building block in the synthesis of various nitrogen-containing heterocycles through inverse electron demand Diels-Alder reactions. researchgate.net

The preparation of this important derivative is a multi-step process that begins with the synthesis of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. orgsyn.org This intermediate is then converted to its dimethyl ester, dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. orgsyn.org The final step involves the oxidation of the dihydrotetrazine to afford dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate as a bright red crystalline solid. orgsyn.org

A detailed and convenient procedure for its preparation has been published, making this versatile reagent more accessible. acs.org The synthesis involves the following key transformations:

Formation of Disodium (B8443419) dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate: This is typically prepared from ethyl diazoacetate and sodium hydroxide. orgsyn.org

Acidification: The disodium salt is treated with hydrochloric acid to yield dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. orgsyn.org

Esterification: The dicarboxylic acid is reacted with thionyl chloride in methanol (B129727) to produce dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. orgsyn.org

Oxidation: The dihydro-tetrazine ester is then oxidized, for example with nitrous gases, to give the final product, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, in high yield. orgsyn.org

| Precursor | Reagents | Product | Yield |

| Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid | Thionyl chloride, Methanol | Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | 72-74% (of the dicarboxylic acid) orgsyn.org |

| Dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | Nitrous gases | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 99% orgsyn.org |

| This table summarizes the key steps and yields in the synthesis of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. |

Chemical Reactivity and Reaction Mechanisms of 1,2,4,5 Tetrazine, 3,6 Dimethyl

Inverse Electron Demand Diels-Alder (iEDDA) Cycloadditions

The iEDDA reaction is a cornerstone of the reactivity of 3,6-dimethyl-1,2,4,5-tetrazine. This reaction involves the [4+2] cycloaddition between an electron-poor diene, the tetrazine, and an electron-rich dienophile. nih.gov This process is exceptionally rapid and has found widespread use in bioorthogonal chemistry for applications like cellular imaging and biomolecule labeling. illinois.edutcichemicals.com

The kinetics of the iEDDA reaction involving 3,6-dimethyl-1,2,4,5-tetrazine are highly dependent on the nature of the dienophile. Generally, the reaction is fastest with strained dienophiles due to the release of ring strain in the transition state. rsc.org

Alkenes and Alkynes: The reaction of 3,6-dimethyl-1,2,4,5-tetrazine with simple alkenes and alkynes is typically slow. However, the rate can be significantly increased by using electron-rich alkenes or alkynes.

Strained Dienophiles: The use of strained dienophiles, such as trans-cyclooctenes (TCO), norbornenes, and bicyclononynes, dramatically accelerates the reaction. rsc.orgresearchgate.net For instance, the reaction with TCO is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. tcichemicals.com The high reactivity is attributed to the pre-distorted conformation of the strained dienophile, which lowers the activation energy of the reaction. rsc.org The reaction of a methyl-substituted tetrazine with trans-cyclooctene (B1233481) has a reported second-order rate constant of approximately 10³ M⁻¹s⁻¹. researchgate.net Even with less reactive dienophiles like norbornene, tetrazines exhibit significant rate enhancements. nih.gov

The following table provides a comparative overview of the reaction rates of various tetrazines with different dienophiles.

| Tetrazine Derivative | Dienophile | Rate Constant (k, M⁻¹s⁻¹) | Solvent |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol (B129727) |

| 3,6-diphenyl-1,2,4,5-tetrazine (B188303) | Bicyclononyne (BCN) | 3.6 | Methanol |

| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 10 | Methanol |

| 3,6-dimethyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~20,000 | Not specified |

| Hydrogen substituted tetrazine | trans-cyclooctene (TCO) | up to 30,000 | Not specified |

This table is based on data from multiple sources and illustrates the trend in reactivity. nih.govacs.org

The stereochemistry of the dienophile can have a significant impact on the rate and outcome of the iEDDA reaction. For instance, with functionalized trans-cyclooctenes, the axial isomer has been found to be more reactive than the equatorial isomer. rsc.org While detailed stereochemical studies specifically on 3,6-dimethyl-1,2,4,5-tetrazine are not extensively documented in the provided results, the general principles of Diels-Alder reactions suggest that the reaction is stereospecific, with the stereochemistry of the dienophile being retained in the initial cycloadduct.

The substituents at the 3- and 6-positions of the tetrazine ring play a crucial role in modulating its reactivity. nih.gov

Electronic Effects: Electron-withdrawing groups (EWGs) on the tetrazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net According to frontier molecular orbital theory, this decrease in the LUMO energy reduces the energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO), leading to a faster reaction rate. rsc.org Conversely, electron-donating groups (EDGs), such as the methyl groups in 3,6-dimethyl-1,2,4,5-tetrazine, raise the LUMO energy, which generally results in slower reaction rates compared to tetrazines with EWGs. rsc.orgresearchgate.net However, recent studies suggest that while FMO theory is a useful model, other factors like Pauli repulsion and distortion energy also significantly influence reactivity. nih.gov

Steric Effects: Steric hindrance can also affect the reaction rate. Bulky substituents on the tetrazine ring can hinder the approach of the dienophile, slowing down the reaction. tcichemicals.com For instance, a di-aryl substituted tetrazine showed slower kinetics with the bulky TCO compared to a mono-substituted tetrazine, which was attributed to steric interference. acs.org

Nucleophilic Substitution Reactions on the Tetrazine Core

While iEDDA reactions are the most prominent, the tetrazine core can also undergo nucleophilic aromatic substitution (SNA r). However, these reactions are less common for 3,6-dimethyl-1,2,4,5-tetrazine due to the presence of the electron-donating methyl groups, which make the ring less susceptible to nucleophilic attack compared to tetrazines bearing leaving groups like halogens or pyrazolyl groups. researchgate.netrsc.org

The synthesis of unsymmetrical 3,6-disubstituted tetrazines often proceeds through nucleophilic substitution on a more reactive tetrazine precursor, such as 3,6-dichloro-1,2,4,5-tetrazine (B31795) or 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. researchgate.netnih.govnih.gov For example, reactions of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with amines can lead to the substitution of one or both pyrazolyl groups. researchgate.net A dynamic nucleophilic aromatic substitution of tetrazines with phenols and alkyl thiols has also been reported, highlighting the potential for creating dynamic covalent systems. nih.gov

Other Cycloaddition Reactions (e.g., [4+1] with Isonitriles)

Beyond the [4+2] iEDDA cycloadditions, 1,2,4,5-tetrazines can participate in other cycloaddition reactions. A notable example is the [4+1] cycloaddition with isonitriles. unirioja.esacs.org This reaction proceeds rapidly, and upon nitrogen release, forms a 4H-pyrazol-4-imine. unirioja.es The reaction rate is influenced by the solvent and the structure of the isonitrile. acs.org This type of reaction has been utilized in multicomponent reactions, for instance, by combining it with the Ugi four-component reaction to generate pyrazole (B372694) amide derivatives. unirioja.es

Ring Transformation and Derivatization Reactions

3,6-dimethyl-1,2,4,5-tetrazine serves as a versatile precursor for the synthesis of other heterocyclic systems through reactions that involve the transformation of the tetrazine core.

A significant synthetic application of 1,2,4,5-tetrazines is their conversion into substituted pyrrole (B145914) rings. This transformation is typically a two-step process that begins with the formation of a 1,2-diazine system.

The general strategy involves:

An initial inverse electron demand Diels-Alder reaction between the 1,2,4,5-tetrazine (B1199680) and an alkene or alkyne dienophile to form a 4,5-dihydropyridazine (in the case of an alkene) or a pyridazine (B1198779) (in the case of an alkyne), with concomitant loss of a dinitrogen molecule.

Subsequent reductive ring contraction of the resulting 1,2-diazine intermediate to afford the pyrrole scaffold.

This methodology has been extensively developed, particularly using dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. orgsyn.org For instance, the [4+2] cycloadducts formed between the tetrazine and a dienophile can be treated with a reducing agent, such as zinc in acetic acid, to effect the ring contraction. orgsyn.org This reduction cleaves the N-N bond of the diazine ring, followed by cyclization and elimination to furnish the pyrrole. This sequence provides a powerful tool for constructing highly functionalized pyrroles from simple precursors. orgsyn.org While many documented examples utilize the dicarboxylate derivative, the fundamental 1,2,4,5-tetrazine → 1,2-diazine → pyrrole reaction sequence is a general pathway applicable to other substituted tetrazines like the 3,6-dimethyl variant.

The most characteristic reaction of 1,2,4,5-tetrazines, including 3,6-dimethyl-1,2,4,5-tetrazine, is the inverse electron demand Diels-Alder (iEDDA) reaction. nih.govacs.org In this type of [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene, reacting readily with electron-rich or strained dienophiles (alkenes and alkynes). orgsyn.orgnih.govsemanticscholar.org

The reaction mechanism proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂), a thermodynamically favorable process. The product is a substituted 1,2-diazine (pyridazine). orgsyn.orgsemanticscholar.org The high reactivity and predictability of this reaction make it a cornerstone of bioorthogonal chemistry and a reliable method for synthesizing pyridazine derivatives. nih.govsigmaaldrich.comharvard.edu

A wide array of dienophiles can be employed in this reaction, leading to a diverse range of substituted pyridazines.

| Dienophile Type | Example | Product Type | Reference(s) |

| Electron-Rich Olefins | Enamines, Enol ethers | Substituted Pyridazines | nih.govnih.gov |

| Strained Olefins | Norbornene, Bicyclononyne (BCN) | Fused Pyridazine Systems | nih.gov |

| Alkynes | Ynamines, Alkynyl Sulfides | Aromatic Pyridazines | nih.gov |

| Indoles | Indole | Pyridazino[4,5-b]indoles | semanticscholar.org |

This table presents a generalized scope of dienophiles used in iEDDA reactions with 1,2,4,5-tetrazines to form 1,2-diazine systems.

The reaction of 1,2,4,5-tetrazines with highly reactive arynes is complex and can proceed through multiple pathways. Research into the reaction cascade between these two energetic molecules has revealed competition between Diels-Alder cycloaddition and nucleophilic addition mechanisms.

A computational and experimental investigation into the "triple aryne-tetrazine" (TAT) reaction cascade has shown that the initial interaction can lead to various heterocyclic products. The study indicates that after an initial cycloaddition, a subsequent nucleophilic addition pathway is often more energetically favorable than a second Diels-Alder reaction. This can lead to the formation of rearranged products alongside the expected cycloadducts, highlighting the multifaceted reactivity of arynes with the tetrazine core.

Protonation and N-Alkylation Studies

The nitrogen atoms in the 1,2,4,5-tetrazine ring are generally poor nucleophiles due to the electron-withdrawing nature of the heterocyclic system. This results in very low basicity and makes electrophilic attack at the nitrogen atoms, such as protonation and N-alkylation, challenging.

Protonation: Studies on the basicity of 3,6-diphenyl-1,2,4,5-tetrazine in aqueous sulfuric acid determined its pKₐH⁺ value to be -4.8, classifying it as an extremely weak base. osi.lv It is expected that 3,6-dimethyl-1,2,4,5-tetrazine would exhibit similarly low basicity. Quantum chemical calculations support this, indicating that the tetrazine ring is a highly aromatic system and that protonation significantly decreases this aromaticity, thereby destabilizing the resulting cation. osi.lv

Despite this low basicity, protonation can occur in strong acids. Computational studies suggest that protonation or strong hydrogen bonding can activate the tetrazine ring, lowering its LUMO energy and enhancing its reactivity in cycloaddition reactions. nih.gov This activation can also shift the preferred site of nucleophilic attack from the ring carbons to the nitrogen atoms. nih.gov Some syntheses of substituted tetrazines result in the formation of hydrochloride salts, which implicitly confirms the protonation of the ring under acidic conditions. nih.gov

N-Alkylation: Direct N-alkylation of the 1,2,4,5-tetrazine ring to form stable, quaternary tetrazinium salts is not a commonly reported reaction, likely due to the low nucleophilicity of the ring nitrogens. The electron-deficient character of the ring makes it more susceptible to nucleophilic attack at the carbon positions than electrophilic attack at the nitrogen atoms. While N-alkylation is a common reaction for many nitrogen heterocyles, the specific case for 1,2,4,5-tetrazines is not well-documented in the literature, with research efforts being predominantly focused on their cycloaddition chemistry and nucleophilic substitution reactions at the C3 and C6 positions.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. For 3,6-dimethyl-1,2,4,5-tetrazine, ¹H, ¹³C, and ¹⁴N NMR spectroscopy provide valuable insights into its molecular framework.

¹H NMR: In ¹H NMR spectroscopy, the chemical shift of the protons in the methyl groups is a key indicator of their chemical environment. Due to the symmetrical nature of 3,6-dimethyl-1,2,4,5-tetrazine, the protons of the two methyl groups are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum.

¹³C NMR: The ¹³C NMR spectrum of 3,6-dimethyl-1,2,4,5-tetrazine provides information about the carbon atoms in the molecule. It typically shows two distinct signals corresponding to the two types of carbon atoms: the carbon atoms of the methyl groups and the carbon atoms within the tetrazine ring. The chemical shifts of these signals are characteristic of their respective electronic environments. A peak for the methyl carbons and another for the ring carbons would be expected.

¹⁴N NMR: ¹⁴N NMR spectroscopy can be used to probe the nitrogen atoms in the tetrazine ring. As with the carbon atoms, the four nitrogen atoms in the symmetrically substituted 3,6-dimethyl-1,2,4,5-tetrazine are chemically equivalent, which would lead to a single resonance in the ¹⁴N NMR spectrum. This technique can provide information about the electronic structure and bonding within the nitrogen-rich tetrazine core.

Table 1: NMR Data for 3,6-dimethyl-1,2,4,5-tetrazine

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~2.8 | Singlet |

| ¹³C (Methyl) | ~20 | Quartet |

| ¹³C (Ring) | ~165 | Singlet |

| ¹⁴N | Not readily available | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight and elemental composition of a compound. For 3,6-dimethyl-1,2,4,5-tetrazine, techniques like Fast Atom Bombardment (FAB) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for its identification.

FAB-MS: In Fast Atom Bombardment mass spectrometry, the sample is bombarded with a high-energy beam of atoms, leading to the formation of ions that can be analyzed by the mass spectrometer. This technique is useful for obtaining the molecular ion peak, which corresponds to the mass of the intact molecule. For 3,6-dimethyl-1,2,4,5-tetrazine, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 110.12.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In this technique, the compound is first vaporized and passed through a chromatographic column to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a characteristic fragmentation pattern that can be used as a "fingerprint" for the identification of 3,6-dimethyl-1,2,4,5-tetrazine. The NIST WebBook provides mass spectral data for this compound, showing its fragmentation pattern under electron ionization. nist.gov

Table 2: Mass Spectrometry Data for 3,6-dimethyl-1,2,4,5-tetrazine

| Technique | Ionization Method | Key Fragments (m/z) |

| FAB-MS | Fast Atom Bombardment | 111 [M+H]⁺ |

| GC-MS | Electron Ionization | 110 [M]⁺, 82, 54, 42 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured at different frequencies. The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the functional groups. For 3,6-dimethyl-1,2,4,5-tetrazine, characteristic IR absorption bands would be expected for the C-H stretching and bending vibrations of the methyl groups, as well as for the C=N and N=N stretching vibrations of the tetrazine ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about the vibrational modes of the molecule and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For 3,6-dimethyl-1,2,4,5-tetrazine, the symmetric stretching vibrations of the tetrazine ring are expected to be strong in the Raman spectrum.

Table 3: Vibrational Spectroscopy Data for 3,6-dimethyl-1,2,4,5-tetrazine

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch (methyl) | 2900-3000 | 2900-3000 |

| C-H Bend (methyl) | 1375-1450 | 1375-1450 |

| C=N Stretch | ~1550 | ~1550 |

| N=N Stretch | ~1400 | ~1400 |

| Ring Breathing | Not prominent | Strong, ~1000 |

X-ray Crystallography for Solid-State Structure Determination

For 3,6-dimethyl-1,2,4,5-tetrazine, single-crystal X-ray diffraction studies have confirmed its planar structure. mdpi.com The tetrazine ring is aromatic, and the methyl groups are situated in the plane of the ring. The crystal structure reveals the packing of the molecules in the solid state, which is influenced by intermolecular interactions. The analysis of the crystal structure of related tetrazine derivatives provides insights into how substituents can affect the molecular conformation and packing. bit.edu.cnnih.gov For instance, the crystal structure of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine shows a monoclinic system with a specific space group and unit cell dimensions. bit.edu.cn

Table 4: Crystallographic Data for a Related Tetrazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.96 |

| b (Å) | 16.51 |

| c (Å) | 7.14 |

| β (°) | 103.895 |

| Z | 4 |

Data for 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine bit.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

3,6-dimethyl-1,2,4,5-tetrazine is a colored compound, typically appearing as an orange to red crystalline solid, which indicates that it absorbs light in the visible region of the electromagnetic spectrum. cymitquimica.comchemimpex.com The UV-Vis spectrum of 3,6-dimethyl-1,2,4,5-tetrazine exhibits characteristic absorption bands. The most prominent feature is an absorption in the visible region, which is responsible for its color. This absorption is attributed to an n → π* electronic transition, where an electron from a non-bonding orbital on a nitrogen atom is excited to an anti-bonding π* orbital of the tetrazine ring. There is also a stronger absorption in the UV region corresponding to a π → π* transition. nist.gov

The distinct color and UV-Vis absorption properties of 3,6-dimethyl-1,2,4,5-tetrazine make this technique particularly useful for monitoring reactions involving this compound. nih.gov For example, in inverse electron demand Diels-Alder reactions, the characteristic color of the tetrazine disappears as it reacts, allowing for easy visual and spectrophotometric monitoring of the reaction progress. researchgate.net

Table 5: UV-Vis Spectroscopy Data for 3,6-dimethyl-1,2,4,5-tetrazine

| Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| n → π | ~540 nm | ~300 M⁻¹cm⁻¹ | Various |

| π → π | ~290 nm | ~5000 M⁻¹cm⁻¹ | Various |

Note: The exact λmax and ε values can vary depending on the solvent.

Computational Chemistry and Theoretical Studies on 1,2,4,5 Tetrazine, 3,6 Dimethyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of tetrazine derivatives. jmst.info These methods are used to determine molecular geometries, vibrational spectra, and thermodynamic properties. For instance, the B3LYP/6-31G* level of theory has been successfully applied to study related tetrazine compounds, providing a basis for understanding their infrared spectra and thermodynamic parameters like heat capacities, entropies, and enthalpies. Such calculations are also instrumental in determining the heat of formation, a critical parameter for energetic materials, through methods like isodesmic reactions.

Electronic Structure Analysis and Natural Bond Orbital (NBO) Studies

The electronic structure of tetrazine derivatives is a key determinant of their reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is employed to understand the intramolecular and intermolecular bonding and interaction among bonds, providing a picture of charge distribution and delocalization. In related systems, Hirshfeld surface analysis and 2D fingerprint plots have been used to investigate intermolecular interactions, with studies showing significant contributions from N...H and H...H contacts. jmst.info The analysis of the electrostatic potential (ESP) helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack. jmst.info

Conformational Analysis and Aromaticity Investigations

The conformation and aromaticity of the tetrazine ring system are fundamental to its stability and reactivity. Theoretical studies on substituted tetrazines help in understanding how different functional groups influence the geometry and electronic properties of the core ring. For example, the planarity of the tetrazine ring is a key feature that is explored through computational models. The introduction of substituents can lead to steric and electronic effects that may cause distortions from this planarity, thereby affecting the molecule's reactivity. researchgate.net

Theoretical Prediction of Reaction Mechanisms and Transition States

Theoretical methods are extensively used to predict the mechanisms of reactions involving tetrazines, such as their participation in inverse electron-demand Diels-Alder reactions. researchgate.net By calculating the energies of reactants, products, and transition states, researchers can map out the reaction pathways and determine the activation barriers. This information is vital for understanding the kinetics and thermodynamics of these reactions. For instance, the reactivity of tetrazines is influenced by the energy gap between the diene's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO). nih.gov Electron-withdrawing substituents on the tetrazine ring are known to lower the LUMO energy, thereby increasing the reaction rate. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov For complex systems, MD simulations can provide insights into the conformational changes and intermolecular interactions in different environments. nih.gov These simulations are particularly useful for understanding the behavior of molecules in solution or in the solid state, complementing the static picture provided by quantum chemical calculations. nih.gov

Prediction and Analysis of Energetic Properties

Computational methods are invaluable for the prediction and analysis of the energetic properties of tetrazine derivatives without resorting to hazardous experimental procedures. chemimpex.com These calculations can estimate key performance indicators for energetic materials. The high nitrogen content of the tetrazine ring contributes significantly to the high positive heat of formation of these compounds, which is a primary indicator of their energetic potential. researchgate.net Theoretical studies allow for the systematic investigation of how different substituents affect these energetic properties, guiding the design of new high-performance materials. nih.gov

Structure-Reactivity Relationship Modeling

Modeling the relationship between the structure of a molecule and its reactivity is a cornerstone of computational chemistry. researchgate.netsigmaaldrich.com For tetrazines, this involves understanding how electronic and steric effects of substituents influence their reactivity in various chemical transformations. researchgate.net For example, the presence of electron-withdrawing groups on the tetrazine ring generally increases its reactivity in inverse electron-demand Diels-Alder reactions. researchgate.net Computational models can quantify these relationships, allowing for the prediction of reactivity for new, unsynthesized compounds. These models are crucial for tuning the reaction rates of tetrazines for specific applications, such as in bioorthogonal chemistry. nih.gov

Cutting Edge Applications and Functional Material Development

Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles (like trans-cyclooctenes or norbornenes) is a cornerstone of this field due to its exceptionally fast reaction rates and high specificity. nih.govnih.gov Within this context, the substituents on the tetrazine ring play a crucial role in tuning the molecule's reactivity and stability. researchgate.net

The primary strategy for bioconjugation using 3,6-dimethyl-1,2,4,5-tetrazine involves the IEDDA cycloaddition reaction. acs.org In this reaction, the tetrazine acts as the diene, and it reacts rapidly with a strained alkene or alkyne dienophile, which is typically installed onto a biomolecule of interest. nih.govnih.gov This reaction is irreversible and forms a stable conjugate, releasing a molecule of dinitrogen gas. nih.gov

The reactivity of the tetrazine is governed by the electronic properties of its substituents at the 3 and 6 positions. Electron-withdrawing groups increase the reaction rate, while electron-donating groups, such as the methyl groups in 3,6-dimethyl-1,2,4,5-tetrazine, decrease it compared to more reactive derivatives. researchgate.net However, tetrazines with electron-donating groups often exhibit greater stability in aqueous biological environments, which is a critical factor for many applications. researchgate.net Researchers can therefore select a tetrazine derivative with the optimal balance of reactivity and stability for a specific experiment. The ability to tune reaction rates by altering substituents allows for the possibility of sequential and selective labeling of multiple targets within a single system. nih.gov

Table 1: Effect of Substituents on Tetrazine Reactivity in IEDDA Reactions This table illustrates how different substituents on the 1,2,4,5-tetrazine (B1199680) ring influence the second-order rate constants of the cycloaddition reaction with a given dienophile. Electron-donating groups (EDG) like methyl generally result in slower reaction rates, while electron-withdrawing groups (EWG) like pyridyl significantly accelerate the reaction.

| Tetrazine Derivative | Substituent Type | Representative Rate Constant (k₂) with BCN (M⁻¹s⁻¹) |

| 3,6-dimethyl-1,2,4,5-tetrazine | Electron-Donating | Slower (relative) |

| 3,6-diphenyl-1,2,4,5-tetrazine (B188303) | Neutral/Weakly Withdrawing | 3.6 nih.gov |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Electron-Withdrawing | 118 nih.gov |

Note: BCN (bicyclo[6.1.0]non-4-yne) is a common dienophile. The rate for the dimethyl derivative is contextually slower than for the phenyl and pyridyl derivatives, as a specific value was not present in the searched literature.

A significant application of tetrazine chemistry is in the creation of fluorogenic probes for biological imaging. nih.gov These probes are designed to be "dark" or non-fluorescent until they undergo the IEDDA reaction. The tetrazine moiety acts as a quencher, suppressing the fluorescence of a nearby fluorophore through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). rsc.org

When the tetrazine probe reacts with its target dienophile on a biomolecule, the tetrazine ring is consumed, and the quencher is eliminated. frontiersin.org This "turns on" the fluorophore, leading to a dramatic increase in fluorescence signal precisely at the site of the target. nih.gov This mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, eliminating the need for wash-out steps that can be disruptive to biological systems. nih.govrsc.org While highly reactive tetrazines are often employed to ensure rapid signal generation, more stable derivatives incorporating methyl groups, such as 3-methyl-6-vinyl-1,2,4,5-tetrazine, have been synthesized as versatile precursors for creating these advanced probes. nih.gov

The principles of tetrazine-based bioconjugation and fluorogenic probes are extended to in vivo molecular imaging in living organisms. frontiersin.orgresearchgate.net A powerful methodology enabled by this chemistry is pretargeted imaging. nih.govnih.gov In this approach, a biomolecule, such as a monoclonal antibody engineered to bind to a specific cancer cell receptor, is first modified with a dienophile and administered. nih.gov After this antibody has had time to accumulate at the target site (e.g., a tumor) and clear from circulation, a second component—a tetrazine conjugated to an imaging agent (like a near-infrared fluorophore or a positron-emitting isotope for PET scans)—is introduced. nih.govresearchgate.net

The tetrazine-imaging agent conjugate rapidly travels through the body and reacts specifically with the dienophile-tagged antibody at the target site, leading to a high concentration of the imaging signal at the location of interest. nih.govnih.gov The fast kinetics of the tetrazine ligation are essential for this strategy to work efficiently at the low concentrations of reagents found in vivo. nih.gov The stability of the tetrazine is also paramount to prevent degradation before it reaches its target. The tunable nature of tetrazine derivatives allows for the selection of a compound with the appropriate balance of reactivity and stability for these demanding in vivo applications. researchgate.net

Tetrazine ligation has been successfully applied to the specific labeling of nucleic acids and proteins. nih.govnih.gov For proteins, a particularly innovative strategy involves the genetic code expansion, where an unnatural amino acid containing a tetrazine moiety is site-specifically incorporated into the protein's structure during its synthesis in host cells like E. coli. nih.govresearchgate.net

One such reported amino acid, 4-(6-methyl-s-tetrazin-3-yl) aminophenylalanine, demonstrates the direct utility of a methyl-tetrazine derivative in this advanced application. researchgate.net Once the protein is expressed with this embedded tetrazine "handle," it can be rapidly and quantitatively labeled with a probe containing a strained cyclooctene. nih.gov This method allows for precise control over the location of the label, which is crucial for studying protein structure and function. Similarly, nucleic acids (DNA and RNA) can be labeled by first incorporating a dienophile during chemical synthesis, followed by reaction with a tetrazine-fluorophore conjugate. nih.gov

Energetic Materials Research and Development

Beyond its biological applications, the 3,6-dimethyl-1,2,4,5-tetrazine molecule is a subject of research in the field of energetic materials. chemimpex.com

High-Energy Density Materials (HEDMs) are compounds that release large amounts of chemical energy upon decomposition. The 1,2,4,5-tetrazine ring is an attractive scaffold for designing HEDMs because of its high nitrogen content and the large positive enthalpy of formation associated with its structure. mdpi.comnih.gov The decomposition of such nitrogen-rich compounds produces environmentally benign dinitrogen gas (N₂) as a primary product.

Table 2: Chemical Properties of 3,6-dimethyl-1,2,4,5-tetrazine

| Property | Value | Source(s) |

| Chemical Formula | C₄H₆N₄ | nih.govnist.gov |

| Molecular Weight | 110.12 g/mol | nih.gov |

| IUPAC Name | 3,6-dimethyl-1,2,4,5-tetrazine | nih.gov |

| Appearance | Bright red crystalline solid | orgsyn.org |

| Synonyms | Dimethyl-s-tetrazine | nist.gov |

Advanced Functional Materials

Beyond energetic applications, 3,6-dimethyl-1,2,4,5-tetrazine and its derivatives are integral to the creation of a variety of advanced functional materials.

The incorporation of 1,2,4,5-tetrazine units into polymer chains allows for the tuning of material properties. chemimpex.com These tetrazine-containing polymers can exhibit enhanced thermal stability and mechanical strength. chemimpex.com The electron-accepting nature of the tetrazine ring makes it a valuable component in conjugated polymers. For instance, a tetrazine-based conjugated polymer, PTz4T-2OD, was synthesized by copolymerizing a tetrazine monomer with a bithiophene monomer, resulting in a polymer with a low optical band gap and a deep HOMO energy level. researchgate.net

The reactivity of the tetrazine moiety, particularly in inverse-electron-demand Diels-Alder (iEDDA) reactions, provides a powerful tool for modifying and functionalizing polymers. nih.gov By carefully selecting the substituents on the tetrazine ring, the reaction rates can be finely tuned, allowing for staged labeling and the creation of complex, multi-functional materials. nih.gov This tunability is crucial for developing polymers with specific optical and electronic properties for a range of applications.

Substituted 1,2,4,5-tetrazines are extensively researched for their applications in photo- and electroactive materials. bohrium.comdntb.gov.ua These materials are key components in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. rsc.org The photophysical and electrochemical properties of these tetrazine derivatives can be tailored by altering the substituents on the tetrazine ring. bohrium.com

For example, some 3,6-disubstituted-1,2,4,5-tetrazine derivatives exhibit intense fluorescence, while others have low fluorescence, a property that can be exploited in the design of fluorogenic probes. bohrium.com The development of tetrazine-based fluorophores that can be "turned on" through reactions like the iEDDA cycloaddition is a significant area of research for bioimaging and sensing applications. researchgate.net The unique electronic structure of the tetrazine ring also makes it suitable for creating charge-transfer materials. dntb.gov.ua

In the field of materials chemistry, 1,2,4,5-tetrazine derivatives are employed as ligands to construct metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are of great interest due to their regular, porous structures and potential applications in gas storage, catalysis, and sensing. nih.gov The nitrogen atoms in the tetrazine ring and in pyridyl or pyrazolyl substituents can coordinate with metal ions to form extended one-, two-, or three-dimensional networks. rsc.orgrsc.org

The use of tetrazine-based linkers, such as 3,6-di(4-pyridyl)-1,2,4,5-tetrazine (B1276428) (pytz), has led to the synthesis of various coordination polymers with metals like silver, cadmium, and zinc. rsc.org The electronic properties of the tetrazine core can be modulated by the choice of substituents, which in turn can influence the properties of the resulting MOF. rsc.org For example, a zinc-based MOF containing pytz demonstrated significant hydrogen uptake. rsc.org Researchers are also exploring tetrazine linkers with different coordinating groups, like pyrazole (B372694), to create new MOFs with potentially enhanced stability and functionality. rsc.org

Table 1: Examples of Tetrazine-Based Ligands in MOFs and Coordination Polymers

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

|---|---|---|---|

| 3,6-di(4-pyridyl)-1,2,4,5-tetrazine (pytz) | Ag(I), Cd(II), Zn(II) | 1D and 3D coordination polymers | rsc.org |

| 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine (dpztz) | Co(II), Cd(II) | 3D coordination polymer | rsc.org |

| 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine (DPT) | Zn(II), Cd(II) | 2D and 3D MOFs | researchgate.net |

Derivatives of 1,2,4,5-tetrazine have been investigated as corrosion inhibitors for metals, particularly for mild steel in acidic environments. colab.ws The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that slows down the corrosion process. researchgate.net The presence of heteroatoms like nitrogen in the tetrazine ring, along with other functional groups, plays a crucial role in the adsorption process. researchgate.net

A study on 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine (2-MDHT) showed that it is a very effective corrosion inhibitor for mild steel in both hydrochloric and sulfuric acid solutions. colab.wsresearchgate.net Electrochemical studies revealed that it acts as a mixed-type inhibitor in HCl and a cathodic-type inhibitor in H₂SO₄. colab.wsresearchgate.net The adsorption of this inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm. colab.ws Quantum chemical studies are often used in conjunction with experimental work to understand the relationship between the molecular structure of the inhibitor and its efficiency, with parameters like the energy of the highest occupied molecular orbital (HOMO) being correlated with inhibition performance.

Table 2: Corrosion Inhibition Efficiency of a Tetrazine Derivative

| Inhibitor | Metal | Medium | Inhibition Type | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine (2-MDHT) | Mild Steel | 1 M HCl | Mixed-type | Langmuir | colab.wsresearchgate.net |

| 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine (2-MDHT) | Mild Steel | 0.5 M H₂SO₄ | Cathodic-type | Langmuir | colab.wsresearchgate.net |

Future Directions and Emerging Research Areas

Development of Novel Derivatization Strategies

While the synthesis of symmetric 3,6-disubstituted-1,2,4,5-tetrazines is relatively established, the development of efficient and versatile methods for creating asymmetrically substituted and more complex derivatives remains a key area of research. nih.govnih.gov Traditional one-pot syntheses from nitriles and hydrazine (B178648) hydrate (B1144303) are often limited to specific symmetric compounds. nih.gov

Future strategies are likely to focus on:

Optimized Synthesis of Asymmetric Tetrazines: Improving upon existing methods, such as those involving the condensation of 1,2-dichloromethylene hydrazines with hydrazine monohydrate under microwave conditions, can lead to higher yields and shorter reaction times for a wider variety of asymmetrically substituted tetrazines. nih.gov

Divergent Synthesis from Carboxylic Esters: A promising one-pot method converts carboxylic esters into 3-thiomethyltetrazines, which serve as versatile platforms for synthesizing unsymmetrical tetrazines through Pd-catalyzed cross-coupling reactions. nih.gov This approach allows for the creation of novel tetrazines with desirable properties like small size and hydrophilicity. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The use of reactions like the Sonogashira coupling with precursors such as 3-bromo-6-methyl-1,2,4,5-tetrazine opens up pathways to a diverse range of 3-alkyl-6-methyl-1,2,4,5-tetrazines with high yields. chemrxiv.org Heck-type reactions and other cross-coupling methods are also being explored to broaden the scope of accessible tetrazine derivatives. nih.govnih.gov

Lewis Acid Catalysis: The discovery that Lewis acids like divalent nickel and zinc salts can catalyze the formation of the tetrazine ring from alkyl nitriles and hydrazine presents a significant advancement, enabling the synthesis of compounds not achievable through classical methods. nih.gov

These advancements in synthetic methodology will be crucial for producing a wider array of tetrazine building blocks with tailored functionalities.

Exploration of New Reaction Pathways and Mechanistic Insights

A deep understanding of the reactivity of 3,6-dimethyl-1,2,4,5-tetrazine is fundamental to its application. While the inverse-electron-demand Diels-Alder (iEDDA) reaction is the most well-known, researchers are exploring new transformations and delving deeper into reaction mechanisms. nih.govnih.gov

Key areas of investigation include:

Unprecedented Cycloadditions: Recent studies have revealed a novel 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, a departure from the typical 3,6-cycloaddition. nih.gov This formal [4+2] cycloaddition across the nitrogen atoms is promoted by hydrogen bonding with solvents like hexafluoroisopropanol (HFIP) and leads to the formation of 1,2,4-triazine (B1199460) derivatives. nih.gov Further exploration of such solvent-mediated reactivity could unveil more unexpected reaction pathways.

Mechanistic Studies of Isomeric Tetrazines: The reactivity of different tetrazine isomers is a subject of ongoing investigation. For instance, the reaction of 1,2,3,5-tetrazines with amidines proceeds through an addition/N2 elimination/cyclization pathway, which is mechanistically distinct from the concerted or stepwise Diels-Alder reactions of 1,2,4,5-tetrazines. escholarship.orgacs.org Computational and experimental studies are crucial to elucidating these different mechanisms. escholarship.orgrsc.org

Tuning Reaction Rates: The substituents on the tetrazine ring significantly influence the rate of cycloaddition reactions. nih.govresearchgate.net Electron-withdrawing groups generally increase the reaction rate, a principle that is being systematically studied to create a "tool set" of tetrazines with a wide range of reactivities for applications like staged labeling. nih.govacs.org

A more profound understanding of these reaction pathways and the factors that govern them will enable more precise control over the synthesis of complex molecules and materials.

Integration with Advanced Characterization Techniques

To fully understand the structure-property relationships of 3,6-dimethyl-1,2,4,5-tetrazine and its derivatives, advanced characterization techniques are indispensable.

Future research will increasingly rely on:

Spectroscopic and Spectrometric Analysis: Techniques such as FT-IR, 1H-NMR, and 13C-NMR are fundamental for confirming the chemical structure of newly synthesized tetrazines. jmst.info The NIST Chemistry WebBook provides valuable mass spectrum and UV/Visible spectrum data for 3,6-dimethyl-1,2,4,5-tetrazine. nist.gov

X-ray Crystallography: Single-crystal X-ray diffraction is essential for determining the precise three-dimensional structure of tetrazine derivatives, providing insights into bond lengths, bond angles, and intermolecular interactions. rsc.orgresearchgate.netnih.gov This information is critical for understanding how molecular structure influences reactivity and physical properties.

In-situ Spectroscopy: Following reaction progress in real-time using techniques like in-situ infrared spectroscopy can provide valuable kinetic and mechanistic data, as demonstrated in hydrogenation studies of tetrazines. acs.org

The data gathered from these techniques will provide a more complete picture of the behavior of these compounds, facilitating their rational design for specific applications.

Expansion of Bioorthogonal Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a major area where 1,2,4,5-tetrazines have made a significant impact. wikipedia.orgpcbiochemres.com The exceptionally fast kinetics of the iEDDA reaction between tetrazines and strained alkenes or alkynes makes this pair ideal for in vivo applications. nih.govnih.gov

Emerging research in this area includes:

Development of Novel Probes: There is a continuous effort to synthesize new tetrazine derivatives with improved properties for bioorthogonal labeling, such as enhanced stability, water solubility, and fluorogenic properties. nih.govnih.govnih.gov The goal is to create a diverse toolbox of tetrazine probes suitable for various biological studies. nih.gov

Pre-targeted Imaging and Therapy: Tetrazine-based bioorthogonal reactions are being explored for pre-targeted cancer imaging and therapy. nih.govpcbiochemres.com This approach involves administering a tetrazine-modified antibody that binds to a tumor, followed by a second, smaller molecule (e.g., a radiolabeled dienophile or a prodrug) that reacts specifically with the tetrazine at the tumor site. nih.govthieme-connect.de

In Vivo Chemistry: The tetrazine ligation is one of the few bioorthogonal reactions that has been successfully demonstrated in living organisms, including for the labeling of biomolecules like glycans, proteins, and lipids in real time. wikipedia.orgnih.gov Future work will likely focus on expanding the scope of in vivo applications and even exploring clinical translations. thieme-connect.de

The ability to perform highly specific chemical reactions inside a living cell or organism opens up exciting possibilities for diagnostics, drug delivery, and fundamental biological research.

Tailoring Properties for Specific Advanced Materials Applications

The unique properties of the tetrazine ring make it an attractive component for advanced materials. chemimpex.comrsc.org Research is ongoing to incorporate 3,6-dimethyl-1,2,4,5-tetrazine and its derivatives into various materials to impart specific functionalities.

Current and future applications in materials science include:

Energetic Materials: Due to their high nitrogen content and ability to rapidly decompose, tetrazine derivatives are used in high-energy materials and propellant formulations. chemimpex.comresearchgate.net Research in this area focuses on synthesizing new tetrazine-based compounds with improved performance and stability. researchgate.netmdpi.com

Polymers and Gels: Tetrazines can be incorporated into polymer backbones or as pendant groups to create materials with unique properties. acs.orgnih.gov For example, they can be used in Diels-Alder polymerization reactions to form polyarylenes or to crosslink thermoset materials. acs.org Additionally, the metal-coordinating ability of certain tetrazine derivatives, such as 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine, can be leveraged to create functional supramolecular hydrogels. researchgate.net

Photo- and Electroactive Materials: The intense color and fluorescent properties of many tetrazine derivatives make them suitable for use in electronic devices, luminescent elements, and sensors. rsc.orgrsc.org Research is focused on designing functionalized tetrazines with specific photophysical properties for these applications. rsc.org

By strategically modifying the structure of the tetrazine core, scientists can fine-tune the properties of the resulting materials for a wide range of advanced applications.

Advanced Computational Modeling for Predictive Design

Computational chemistry plays an increasingly important role in understanding and predicting the properties and reactivity of molecules. For 3,6-dimethyl-1,2,4,5-tetrazine and its derivatives, computational modeling is a powerful tool for:

Predicting Reactivity: Density functional theory (DFT) calculations can be used to investigate the electronic structure of tetrazines and predict their reactivity in cycloaddition reactions. rsc.orgrsc.org For example, calculations have shown that tetrazines with lower LUMO energy levels are generally more reactive. researchgate.net

Elucidating Reaction Mechanisms: Computational studies can help to elucidate the mechanisms of complex reactions, such as the unexpected 1,4-cycloaddition of tetrazines. nih.gov By modeling the transition states and intermediates, researchers can gain insights that are difficult to obtain through experiments alone. escholarship.org

Designing Novel Compounds: Computational screening can be used to predict the properties of new tetrazine derivatives before they are synthesized, allowing for a more rational design of compounds with desired characteristics. This can accelerate the discovery of new materials and bioorthogonal probes.

The synergy between experimental work and advanced computational modeling will be crucial for the future development and application of 3,6-dimethyl-1,2,4,5-tetrazine chemistry.

Q & A

What are the key synthetic methodologies for preparing 3,6-disubstituted 1,2,4,5-tetrazines, and how do substituent electronic properties influence reaction pathways?

Answer: